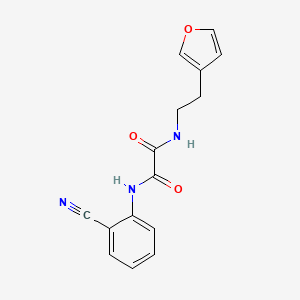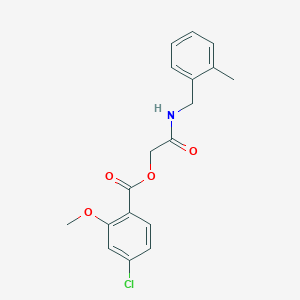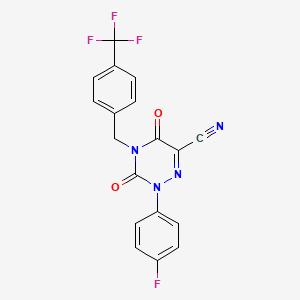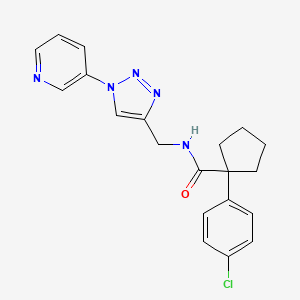
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group, a furan ring, and an oxalamide group . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The compound contains several functional groups including a cyanophenyl group, a furan ring, and an oxalamide group . These groups can participate in various chemical reactions.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, as a chemical entity, does not have direct mentions in the provided literature. However, related compounds, particularly involving furan derivatives and oxalamide functionalities, showcase a range of synthetic methods and applications in creating complex molecular structures. For instance, the photoinduced direct oxidative annulation technique facilitates the creation of highly functionalized polyheterocyclic compounds. This method, notable for its absence of transition metals and oxidants, leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon to generate compounds with potential utility in various fields including material science and pharmacology (Zhang et al., 2017).
Novel Synthetic Approaches
Innovative synthetic routes to oxalamides and related structures highlight the versatility of these compounds. A novel one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the efficiency and practicality of generating these compounds from precursors such as 3-(2-nitroaryl)oxirane-2-carboxamides, through mechanisms like the Meinwald rearrangement and novel rearrangement sequences. This methodology presents a broad applicability in producing both anthranilic acid derivatives and oxalamides, underscoring the relevance of such compounds in medicinal chemistry and material sciences (Mamedov et al., 2016).
Application in Catalysis
N,N'-Bisoxalamides have been identified as enhancing agents for the catalytic activity in copper-catalyzed coupling reactions. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown efficacy in promoting N-arylation of anilines and cyclic secondary amines. This application is significant for the pharmaceutical industry, where such coupling reactions are foundational in the synthesis of complex molecules, including drug candidates. The ability of these ligands to facilitate reactions under mild conditions with a broad range of substrates is particularly valuable (Bhunia et al., 2017).
Antimicrobial Applications
Compounds related to oxalamides and furan derivatives have been investigated for their antimicrobial properties. The synthesis of secondary amine oxalates and their evaluation against bacterial strains reveal high levels of antibacterial activity. Such findings are pivotal for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. Research into the structure-activity relationships of these compounds could lead to the discovery of novel therapeutic agents (Arutyunyan et al., 2013).
Eigenschaften
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(furan-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c16-9-12-3-1-2-4-13(12)18-15(20)14(19)17-7-5-11-6-8-21-10-11/h1-4,6,8,10H,5,7H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVBBDPDJICWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3-Dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-3-morpholin-4-ylpropan-2-ol](/img/structure/B2706001.png)

![1-[4-[2-(4-Fluorophenoxy)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2706003.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-cyclopropyl-3-hydroxy-3-phenylpropanamide](/img/structure/B2706004.png)
![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2706006.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide](/img/structure/B2706010.png)
![3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2706016.png)
![5-Chloro-6-methylbenzo[d]oxazol-2-amine](/img/structure/B2706018.png)

![N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2706021.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)
